5-(((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves the heterocyclization of appropriate precursors. One common method involves the reaction of hydrazonoyl chloride with thiosemicarbazones, leading to the formation of thiadiazole derivatives through the elimination of hydrogen chloride and ammonia . The reaction conditions often include the use of triethylamine as a base and solvents such as chlorobenzene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxadiazole and thiadiazole rings to their corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: This compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 5-(((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, which contributes to its anticancer activity . Molecular docking studies have supported this interaction, highlighting the compound’s binding affinity and potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
5-(Thiophen-2-yl)-1,3,4-thiadiazole: Shares the thiophene and thiadiazole rings but lacks the oxadiazole moiety.
5-(Thiophen-2-yl)-1,3,4-oxadiazole: Contains the thiophene and oxadiazole rings but lacks the thiadiazole moiety.
1,3,4-Thiadiazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
What sets 5-(((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine apart is its combination of three distinct heterocyclic rings, which endows it with unique chemical and biological properties
Properties
CAS No. |
348146-30-5 |
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Molecular Formula |
C9H7N5OS3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
5-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H7N5OS3/c10-8-13-14-9(18-8)17-4-6-11-12-7(15-6)5-2-1-3-16-5/h1-3H,4H2,(H2,10,13) |
InChI Key |
SCRWAPRWEVQJLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)CSC3=NN=C(S3)N |
Origin of Product |
United States |
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